N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide

Lipophilicity Drug-likeness Permeability

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide (ChemDiv Compound ID: IB06-9102; MW 308.34; C₁₇H₁₆N₄O₂) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one class. This fused heterocyclic scaffold is recognized in medicinal chemistry for its ability to engage diverse kinase targets including CDK4/6, PIM-1, EGFR, and PI3K.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B15101557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O2/c1-12-20-15-14(8-5-9-18-15)17(23)21(12)11-10-19-16(22)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,22)
InChIKeyIQMSQICVAFDTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide: Physicochemical Profile and Scaffold Classification


N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide (ChemDiv Compound ID: IB06-9102; MW 308.34; C₁₇H₁₆N₄O₂) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one class . This fused heterocyclic scaffold is recognized in medicinal chemistry for its ability to engage diverse kinase targets including CDK4/6, PIM-1, EGFR, and PI3K [1]. The compound features a 2-methyl substitution on the pyrimidine ring and an unsubstituted benzamide moiety linked via a two-carbon ethyl spacer to the N3 position, distinguishing it from the more extensively studied C2-anilino pyrido[2,3-d]pyrimidin-7-ones such as palbociclib [2].

Why Pyrido[2,3-d]pyrimidin-4-one Analogs Cannot Be Treated as Interchangeable Procurement Items


Within the pyrido[2,3-d]pyrimidin-4-one family, relatively minor structural modifications at the benzamide moiety produce substantial differences in lipophilicity, hydrogen-bonding capacity, and polar surface area—parameters that govern passive permeability, solubility, and off-target binding [1]. For instance, replacing the benzamide with a benzenesulfonamide (IB07-2188) increases PSA from 96.34 to 132.66 and logP from 1.24 to 1.56, while 2,4-dichloro substitution on the benzamide ring elevates XLogP3 to 2.4 [2]. These shifts can alter kinase selectivity profiles and cellular activity in ways that cannot be predicted from core scaffold activity alone, making generic substitution invalid for structure-activity relationship (SAR) studies, lead optimization, or assay calibration.

Quantitative Differentiation Evidence: N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide vs. Closest Analogs


Lipophilicity (logP): Lower logP of the Unsubstituted Benzamide Compared to Halogenated and Sulfonamide Analogs

The target compound exhibits a logP of 1.24, substantially lower than the 2,4-dichlorobenzamide analog (XLogP3 = 2.4) and the benzenesulfonamide analog (logP = 1.56) [1]. Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and cytochrome P450-mediated metabolism; compounds with logP < 3 are generally favored for oral bioavailability under Lipinski's Rule of Five [2].

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA): Intermediate PSA of the Unsubstituted Benzamide Distinguishes It from the High-PSA Sulfonamide Analog

The target compound has a topological polar surface area (TPSA) of 96.34 Ų, which is significantly lower than the benzenesulfonamide analog (132.66 Ų) . PSA values below 140 Ų are associated with favorable intestinal absorption, while values below 90 Ų are generally required for blood-brain barrier penetration [1]. The 36.32 Ų difference between the benzamide and sulfonamide analogs is substantial and predictive of differential permeability.

Polar surface area Membrane permeability CNS penetration

Hydrogen Bond Acceptor Count: Increased HBA of the Unsubstituted Benzamide Compared to Dichloro Analog

The target compound has 6 hydrogen bond acceptors (versus 4 for the 2,4-dichloro analog) while maintaining 1 hydrogen bond donor [1]. The additional HBA capacity arises from the unsubstituted benzamide carbonyl and the N3-pyrimidinone oxygen. In kinase inhibitor design, HBA count influences both aqueous solubility and the ability to form critical hinge-region hydrogen bonds with the kinase ATP-binding pocket [2].

Hydrogen bonding Solubility Selectivity

Class-Level Kinase Inhibition: Pyrido[2,3-d]pyrimidin-4-ones as PIM-1 and EGFR Inhibitors with Sub-50 nM Potency Achievable

While direct published bioactivity data for the specific target compound is currently absent from the peer-reviewed literature, structurally related pyrido[2,3-d]pyrimidin-4-one derivatives have demonstrated potent PIM-1 kinase inhibition (IC₅₀ = 11.4–17.2 nM for optimized analogs, comparing favorably to staurosporine at 16.7 nM) [1] and EGFRWT inhibition (IC₅₀ = 0.099 µM for compound 8a) [2]. The 4-oxo tautomeric form present in the target compound is critical for hinge-region hydrogen bonding to the kinase ATP site, a feature shared across active pyrido[2,3-d]pyrimidin-4-one inhibitors [3].

Kinase inhibition PIM-1 EGFR Anticancer

Molecular Weight Advantage: Target Compound is 18–22% Lower MW than Dichloro and Sulfonamide Analogs

At 308.34 Da, the target compound has a molecular weight advantage of 18.3% over the 2,4-dichlorobenzamide analog (377.2 Da) and 10.5% over the benzenesulfonamide analog (344.39 Da) [1]. Lower MW generally correlates with higher ligand efficiency metrics (LE, LLE) when potency is normalized by heavy atom count, making the unsubstituted benzamide a more efficient starting point for fragment-based or structure-guided optimization [2].

Molecular weight Ligand efficiency Fragment-based screening

Optimal Research and Procurement Applications for N-[2-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide


Kinase Selectivity Profiling Panels: Minimalist Probe for ATP-Competitive Binding Assessment

The unsubstituted benzamide moiety minimizes steric bulk and electronic effects that could introduce confounding selectivity biases in broad kinase profiling panels. Procure this compound as a simplified pyrido[2,3-d]pyrimidin-4-one core control alongside halogen- and methoxy-substituted analogs (2,4-dichloro, 2-methoxy, 3-chloro) to deconvolute the contribution of benzamide substitution to kinase selectivity fingerprints [1]. The compound's moderate logP (1.24) and PSA (96.34) support its use in both biochemical (cell-free) and cell-based assay formats [2].

SAR Hit-to-Lead Optimization: Unsubstituted Benzamide as a Fragment-Growing Anchor Point

The target compound's relatively low molecular weight (308.34 Da) and favorable ligand efficiency parameters position it as an attractive scaffold for fragment-growing or structure-guided optimization programs targeting PIM-1, CDK4/6, or EGFR kinases [1][2]. The unsubstituted phenyl ring provides a clean synthetic handle for late-stage functionalization (halogenation, methoxylation, nitration) to explore SAR vectors, with each modification producing distinct logP, PSA, and HBA/HBD shifts that can be tracked against activity .

Physicochemical Benchmarking in Drug-Likeness Assessment Panels

With its logP of 1.24 (fully compliant with Lipinski's Rule of Five), PSA of 96.34 Ų, and only 1 hydrogen bond donor, this compound serves as a reference standard for evaluating the drug-like property space of pyrido[2,3-d]pyrimidine screening libraries [1]. Include this compound as an internal control when profiling in-house or commercial pyridopyrimidine collections for oral bioavailability potential, using its computed parameters as a calibration benchmark against which substituted analogs are measured [2].

Computational Docking Validation: Minimal-Modification Ligand for Pose Prediction and Scoring

The defined geometry of the unsubstituted benzamide and ethyl linker provides an unambiguous ligand for validating computational docking protocols into kinase ATP-binding sites (CDK4/6, PIM-1, EGFR) [1]. The absence of rotatable bonds in the benzamide ring and the constrained ethyl spacer reduce conformational sampling complexity, enabling more reliable assessment of docking scoring functions and pose reproducibility. Pair with the 2,4-dichloro analog (harsher electrostatic environment) to benchmark scoring sensitivity to halogen substitution [2].

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